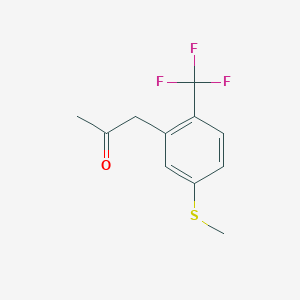
8-(Bromomethyl)-3-methylisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-3-methylisoquinoline hydrobromide is an organic compound belonging to the class of substituted isoquinolines This compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 3rd position of the isoquinoline ring, with a hydrobromide salt form
Métodos De Preparación
The synthesis of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide typically involves several steps. One common method starts with the bromination of 3-methylisoquinoline. The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The resulting 8-(Bromomethyl)-3-methylisoquinoline is then converted to its hydrobromide salt by treatment with hydrobromic acid.
Análisis De Reacciones Químicas
8-(Bromomethyl)-3-methylisoquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-3-methylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
8-(Bromomethyl)-3-methylisoquinoline hydrobromide can be compared with other similar compounds such as:
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: This compound also contains a bromomethyl group but differs in the structure of the heterocyclic ring.
8-(Bromomethyl)quinoline: Similar in structure but lacks the methyl group at the 3rd position.
2-(Bromomethyl)pyridine hydrobromide: Contains a bromomethyl group on a pyridine ring instead of an isoquinoline ring.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11Br2N |
|---|---|
Peso molecular |
317.02 g/mol |
Nombre IUPAC |
8-(bromomethyl)-3-methylisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8;/h2-5,7H,6H2,1H3;1H |
Clave InChI |
VXFQJXNFGVZASS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C(=CC=C2)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


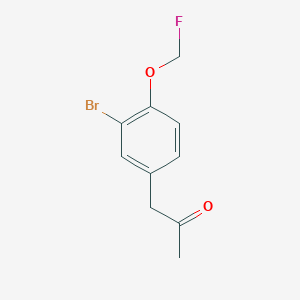
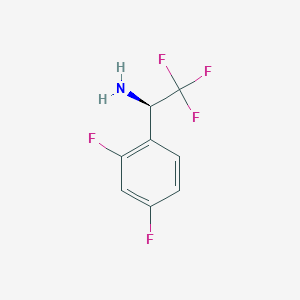
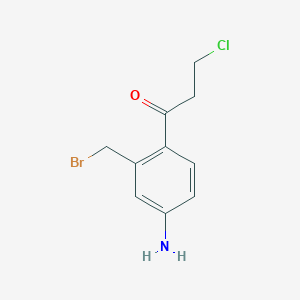
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
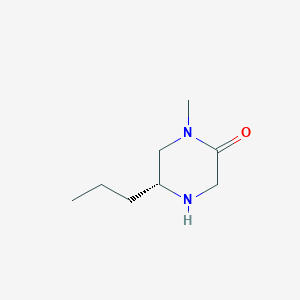
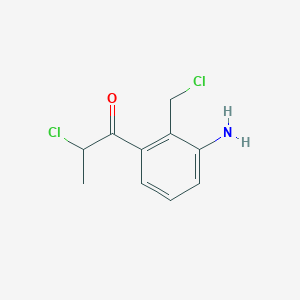

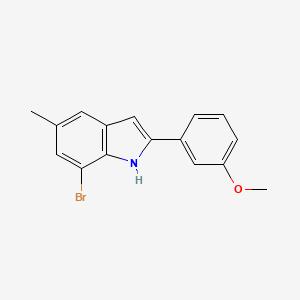
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
